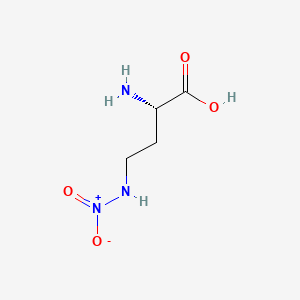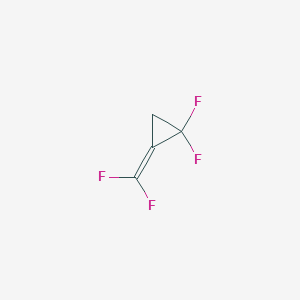
2-(Difluoromethylidene)-1,1-difluorocyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethylidene)-1,1-difluorocyclopropane is a unique organofluorine compound characterized by the presence of two difluoromethylidene groups attached to a cyclopropane ring. This compound is of significant interest in the field of organic chemistry due to its unusual structure and reactivity, which make it a valuable building block for the synthesis of various fluorinated compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethylidene)-1,1-difluorocyclopropane typically involves the use of difluoromethyl phenyl sulfone as a difluoromethylidene equivalent. This method allows for the efficient transformation of primary alkyl halides into 1,1-difluoro-1-alkenes through a nucleophilic substitution-elimination strategy . The reaction conditions often involve the use of a fluorine-bearing nucleophile, such as CF3, which substitutes the halogen atom of the alkyl halide, followed by an elimination step to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution-elimination strategies. The use of advanced fluorination techniques and reagents, such as difluorocarbene reagents, can streamline the production process and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethylidene)-1,1-difluorocyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form difluorinated products.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions include various difluorinated alkenes, cyclopropanes, and other fluorinated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Difluoromethylidene)-1,1-difluorocyclopropane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules and polymers.
Biology: Investigated for its potential use in the development of fluorinated biomolecules and probes.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industry: Utilized in the production of advanced materials, such as fluorinated coatings and high-performance polymers
Mécanisme D'action
The mechanism of action of 2-(Difluoromethylidene)-1,1-difluorocyclopropane involves its ability to participate in various chemical reactions due to the presence of highly reactive difluoromethylidene groups. These groups can interact with molecular targets and pathways, leading to the formation of stable fluorinated products. The compound’s unique structure allows it to act as a versatile intermediate in the synthesis of a wide range of fluorinated compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Difluoromethylidene)-1,1-difluorocyclopropane include:
1,1-Difluoro-1-alkenes: Compounds with similar difluoromethylidene groups attached to alkenes.
Difluoromethyl phenyl sulfone: A precursor used in the synthesis of this compound.
Uniqueness
The uniqueness of this compound lies in its cyclopropane ring structure combined with difluoromethylidene groups, which imparts distinct reactivity and stability.
Propriétés
Numéro CAS |
74687-12-0 |
|---|---|
Formule moléculaire |
C4H2F4 |
Poids moléculaire |
126.05 g/mol |
Nom IUPAC |
2-(difluoromethylidene)-1,1-difluorocyclopropane |
InChI |
InChI=1S/C4H2F4/c5-3(6)2-1-4(2,7)8/h1H2 |
Clé InChI |
BLPKQXIWECKWND-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(F)F)C1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide](/img/structure/B14435258.png)

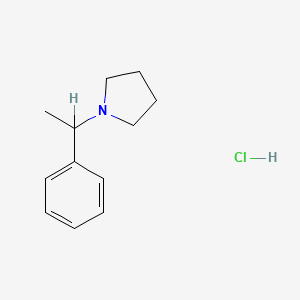
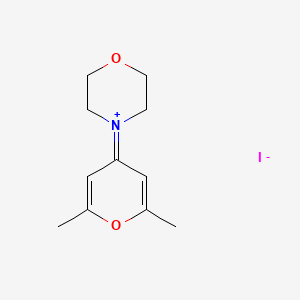
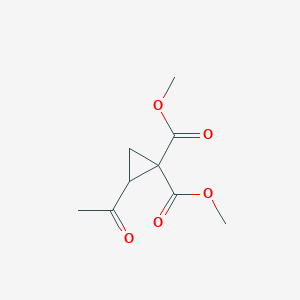

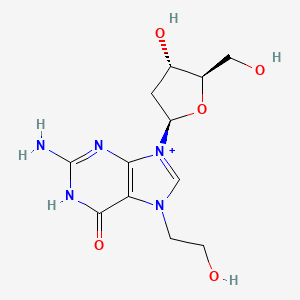
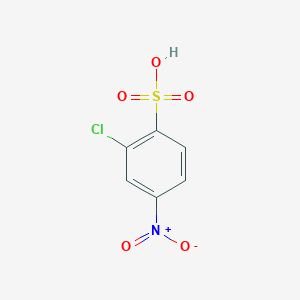
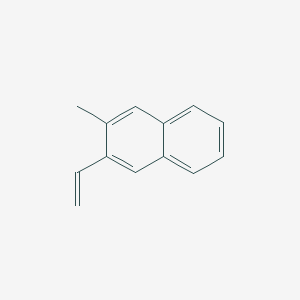
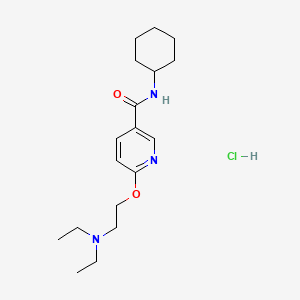
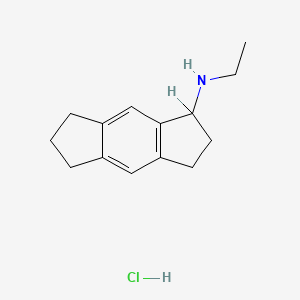

![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
